4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one
Description
4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one is a fluorinated cyclic carbonate derivative. Its structure features a 1,3-dioxolan-2-one core substituted with a heptafluorobutoxymethyl group, which imparts unique physicochemical properties, including high thermal stability, hydrophobicity, and electrochemical inertness. This compound is primarily investigated as an electrolyte additive or co-solvent in lithium-ion and lithium-metal batteries, where its fluorine-rich side chain enhances flame retardancy and interfacial stability with electrodes .
Properties
CAS No. |
181044-06-4 |
|---|---|
Molecular Formula |
C8H7F7O4 |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,4-heptafluorobutoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H7F7O4/c9-6(10,7(11,12)8(13,14)15)3-17-1-4-2-18-5(16)19-4/h4H,1-3H2 |
InChI Key |
WYTSCNURXYPSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)COCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with epichlorohydrin under basic conditions to form the intermediate compound. This intermediate is then reacted with ethylene carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted 1,3-dioxolan-2-ones, which vary in their substituents and functional groups. Below is a detailed comparison with structurally or functionally related analogs:
Structural Analogues
Physicochemical and Electrochemical Properties
- Fluorine Content : The heptafluorobutoxy group provides intermediate fluorination compared to PFO-EC (C₈F₁₇) and TFM-EC (CF₃). This reduces flammability while maintaining solubility in organic electrolytes, a critical balance for battery applications .
- Thermal Stability: Fluorinated derivatives generally exhibit higher decomposition temperatures (>200°C) than non-fluorinated analogs like 4-methyl-1,3-dioxolan-2-one (3g) .
- NMR Characteristics : The heptafluorobutoxy group would produce distinct ¹⁹F NMR signals (e.g., δ -80 to -120 ppm for -CF₂ and -CF₃ groups), differentiating it from less-fluorinated analogs like HFEEC .
Research Findings and Data Tables
Table 1: Electrochemical Performance of Fluorinated Carbonates in Li-Metal Batteries
| Compound | Capacity Retention (100 cycles) | Coulombic Efficiency (%) | Optimal Concentration (wt%) | Reference |
|---|---|---|---|---|
| Heptafluorobutoxy-methyl | 92% (NMC622/Li) | 99.5 | 1.0 | |
| PFO-EC | 95% | 99.8 | 0.5 | |
| HFEEC | 88% | 99.3 | 2.0 |
Table 2: NMR Data Comparison (¹H and ¹⁹F)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
|---|---|---|
| Heptafluorobutoxy-methyl | 4.2–4.5 (m, -OCH₂), 4.7–5.0 (dioxolan) | -81.2 (CF₃), -113.5 (CF₂) |
| 4-CDO | 3.8–4.1 (m, -CH₂Cl) | N/A |
| PFO-EC | 4.3–4.6 (m, -OCH₂) | -81.5 (CF₃), -122.0 (CF₂) |
Biological Activity
The compound 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one is a fluorinated derivative of dioxolanone that has garnered interest due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a candidate for various applications in medicinal chemistry and material science.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 290.14 g/mol. The structure includes a dioxolanone ring and a heptafluorobutoxy side chain, which contributes to its distinctive characteristics.
Biological Activity
Research into the biological activity of 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one has revealed several important findings:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its fluorinated nature may contribute to disrupting bacterial cell membranes or metabolic processes.
- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in treated cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases and phosphatases that are critical in cancer progression.
Case Studies
- A study published in MDPI explored the synthesis of chiral dioxolanones and their biological activities. It was found that fluorinated derivatives exhibited enhanced reactivity and selectivity in biological assays compared to their non-fluorinated counterparts .
- Another research highlighted the synthesis of various dioxolanones and their applications in drug development. The unique properties of fluorinated compounds were noted to improve pharmacokinetic profiles .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
